molecular formula C16H15N3S B2808399 5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 346638-17-3

5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2808399
CAS RN: 346638-17-3
M. Wt: 281.38
InChI Key: HFBXNETXIDVGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The diphenylmethyl group is a common moiety in organic chemistry, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, diphenylmethyl derivatives are often prepared via Friedel–Crafts alkylation, which involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminium chloride . Triazoles can be synthesized using various methods, including the Huisgen cycloaddition, a popular method for synthesizing 1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the diphenylmethyl group. The geometry around the sulfur atom in the thiol group would likely be tetrahedral .


Chemical Reactions Analysis

The types of reactions this compound might undergo would depend on its specific structure and the conditions under which it is used. Triazoles are known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, diphenylmethane has a melting point of 22-24 °C and a boiling point of 264 °C .

Scientific Research Applications

Biological and Pharmacological Applications

1,2,4-Triazoles, including the compound , have been found to possess significant biological and pharmacological properties . They are developed to a lesser extent compared to their 1,2,3 counterparts but still hold importance in pharmaceutical chemistry .

Antibacterial Agents

1,2,4-Triazoles have been proven to exhibit significant antibacterial activity . This makes them important in the development of new antibacterial agents, especially in the face of increasing microbial resistance .

Green Chemistry

The compound can be synthesized using green chemistry conditions, which involve nonconventional sources for chemical reactions like microwave, mechanical mixing, visible light, and ultrasound . This aligns with the goals of organic synthesis oriented towards biologically active compounds, which aim for efficient and environmentally safe methods .

Antioxidant Activity

1,2,3-Triazoles, which share a similar structure with the compound, have been used in antioxidant assays . Although not directly mentioned, it’s plausible that the compound could also have potential antioxidant properties.

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol, a related compound, has been used in designing a probe for fast and accurate detection of DNA markers . It’s possible that the compound could be used in a similar manner.

Nonlinear Optical Properties

Derivatives of N-substituted 2- ((5- (3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, which is structurally similar to the compound, have been synthesized and their nonlinear optical properties have been investigated . This suggests potential applications of the compound in the field of optics.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and how it is used. As with any chemical, appropriate safety measures should be taken when handling it. Diphenylmethane, for instance, is an irritant to the eyes, skin, and respiratory system .

Mechanism of Action

Mode of Action

It is known that 1h-1,2,4-triazole-3-thiol, a related compound, exhibits tautomerism in solution . This could suggest that 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol may also exhibit similar behavior, potentially influencing its interactions with its targets.

Biochemical Pathways

Related compounds such as 1h-1,2,4-triazole-3-thiol have been shown to form novel luminescent polymers with cadmium (ii) salts , suggesting potential interactions with metal ions.

Action Environment

A related compound, 4-methyl-4h-1,2,4-triazole-3-thiol, has been studied as a corrosion inhibitor for copper in a 35% NaCl solution , suggesting that environmental factors such as salinity could potentially influence the action of triazole compounds.

properties

IUPAC Name

3-benzhydryl-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-19-15(17-18-16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBXNETXIDVGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.